EZM0414

Description

Properties

IUPAC Name |

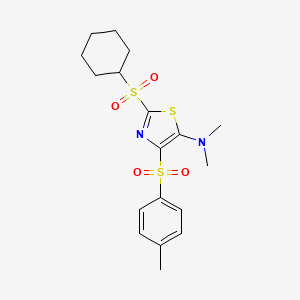

2-cyclohexylsulfonyl-N,N-dimethyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4S3/c1-13-9-11-15(12-10-13)26(21,22)16-17(20(2)3)25-18(19-16)27(23,24)14-7-5-4-6-8-14/h9-12,14H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPAFZCRZMRTBGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C3CCCCC3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Mechanism of Action of EZM0414: A Targeted Epigenetic Approach

For Researchers, Scientists, and Drug Development Professionals

Abstract

EZM0414 is a first-in-class, orally bioavailable small molecule inhibitor of the histone methyltransferase SETD2. This technical guide provides an in-depth exploration of the mechanism of action of this compound, from its molecular target to its downstream cellular effects, which underpin its therapeutic potential in hematological malignancies such as multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL). Through a comprehensive review of preclinical data, this document outlines the core scientific principles of this compound's activity, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.

Introduction to this compound and its Target: SETD2

This compound is a potent and selective inhibitor of SETD2 (SET domain containing 2), the sole histone methyltransferase responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3) in vivo.[1][2] This specific epigenetic modification plays a crucial role in various cellular processes, including transcriptional regulation, RNA splicing, DNA damage repair, and B-cell development and maturation.[3][4] Dysregulation of SETD2 activity and H3K36me3 levels has been implicated in the pathogenesis of several cancers, making it a compelling therapeutic target.[1][4] this compound was developed to pharmacologically inhibit the enzymatic activity of SETD2, thereby providing a novel therapeutic strategy for cancers dependent on this pathway.[1][5]

Core Mechanism of Action: Inhibition of H3K36 Trimethylation

The primary mechanism of action of this compound is its direct binding to and inhibition of the enzymatic activity of SETD2.[4][6] By doing so, this compound prevents the transfer of a methyl group from S-adenosylmethionine (SAM) to histone H3 lysine 36, specifically blocking the conversion of H3K36me2 to H3K36me3.[1][7] This leads to a global reduction in cellular H3K36me3 levels, a key biomarker of this compound's on-target activity.[5][7]

The therapeutic rationale for targeting SETD2 is particularly strong in certain hematological malignancies. For instance, in multiple myeloma patients with the t(4;14) translocation, there is an overexpression of the histone methyltransferase MMSET (also known as NSD2).[1][7] MMSET catalyzes the formation of H3K36me1 and H3K36me2, leading to an accumulation of the H3K36me2 substrate for SETD2.[1][7][8] By inhibiting SETD2, this compound disrupts this oncogenic pathway driven by MMSET overexpression.[1][5][8]

The inhibition of SETD2 by this compound has several downstream consequences that contribute to its anti-tumor effects:

-

Transcriptional Dysregulation: H3K36me3 is a mark of actively transcribed genes. Its reduction can alter gene expression patterns, leading to the suppression of oncogenic programs.

-

Impaired DNA Damage Repair: SETD2 and H3K36me3 are involved in the recruitment of DNA repair factors. Inhibition of this pathway can sensitize cancer cells to DNA damage and induce apoptosis.

-

Altered RNA Splicing: H3K36me3 helps recruit splicing factors to nascent RNA transcripts. Disruption of this process can lead to the production of non-functional proteins.[3]

-

Induction of Apoptosis: The culmination of these effects can lead to cell cycle arrest and programmed cell death in cancer cells.

Quantitative Data

The potency and efficacy of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound

| Assay Type | Target | IC50 Value | Reference(s) |

| Biochemical Assay | SETD2 | 18 nM | [9][10] |

| Cellular Assay | SETD2 | 34 nM | [9][10] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line Type | IC50 Range / Median IC50 | Reference(s) |

| Multiple Myeloma (MM) - t(4;14) | Median IC50: 0.24 µM | [2][5][9] |

| Multiple Myeloma (MM) - non-t(4;14) | Median IC50: 1.2 µM | [2][5] |

| Diffuse Large B-cell Lymphoma (DLBCL) | 0.023 µM to >10 µM | [2][5][9] |

Table 3: In Vivo Efficacy of this compound in a Multiple Myeloma Xenograft Model (KMS-11)

| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference(s) |

| This compound | 15 and 30 mg/kg, p.o., BID | Up to 95% | [2][5] |

Experimental Protocols

Detailed experimental protocols from the primary literature are not fully available. The following are representative protocols for the key assays used to characterize the mechanism of action of this compound, based on standard laboratory practices and the information available.

Cellular Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., MM or DLBCL cell lines) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.001 to 10 µM) or vehicle control (DMSO) for a specified period (e.g., 7 days).

-

MTT Addition: Following the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for H3K36me3

This protocol describes the detection of H3K36me3 levels in cells treated with this compound to confirm on-target activity.

-

Cell Lysis: Treat cells with this compound or vehicle for the desired time, then harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K36me3 and a loading control (e.g., total Histone H3 or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative levels of H3K36me3 normalized to the loading control.

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

-

Cell Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., KMS-11 multiple myeloma cells) into the flank of immunocompromised mice (e.g., NOD-SCID).

-

Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally at specified doses (e.g., 15 and 30 mg/kg, twice daily) or vehicle control for a defined treatment period.

-

Tumor Volume Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.

-

Body Weight and Health Monitoring: Monitor the body weight and overall health of the mice throughout the study as a measure of toxicity.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis, such as measuring intratumoral H3K36me3 levels by western blot or immunohistochemistry.

-

Efficacy Evaluation: Calculate the tumor growth inhibition (TGI) to assess the anti-tumor efficacy of this compound.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the signaling pathway inhibited by this compound and a typical experimental workflow for its characterization.

Caption: Mechanism of this compound action on the SETD2 signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Facebook [cancer.gov]

- 4. Targeting SETD2 with this compound: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]

- 5. onclive.com [onclive.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

EZM0414: A Selective SETD2 Inhibitor for Hematological Malignancies

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of EZM0414, a first-in-class, orally bioavailable small molecule inhibitor of the SETD2 (SET Domain Containing 2) histone methyltransferase. This document details the mechanism of action, preclinical and clinical data, and key experimental methodologies related to this compound, with a focus on its therapeutic potential in multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL).

Introduction to SETD2 and the Rationale for Inhibition

SETD2 is the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark associated with active gene transcription, RNA splicing, and DNA damage repair.[1][2] Dysregulation of H3K36 methylation is implicated in the pathogenesis of various cancers, including hematological malignancies.[3][4]

In a subset of high-risk multiple myeloma patients, a chromosomal translocation, t(4;14), leads to the overexpression of the MMSET (also known as NSD2) protein.[4][5] MMSET is a histone methyltransferase that catalyzes the formation of H3K36me1 and H3K36me2, creating an abundance of the substrate for SETD2. This leads to a dependency on SETD2 for maintaining the oncogenic state, presenting a therapeutic vulnerability.[5][6] By selectively inhibiting SETD2, this compound aims to exploit this dependency and disrupt the growth of cancer cells.[3][4]

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of SETD2's methyltransferase activity.[7][8] Upon administration, this compound binds to SETD2 and blocks its catalytic function, leading to a global reduction in H3K36me3 levels.[3][9] This epigenetic modulation disrupts several downstream cellular processes that are essential for cancer cell proliferation and survival, including transcriptional regulation, RNA processing, and the DNA damage response.[3][9]

Quantitative Preclinical Data

This compound has demonstrated potent and selective activity in a range of preclinical models. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound

| Assay Type | Target/Cell Line | IC50 Value | Reference(s) |

| Biochemical Assay | SETD2 | 18 nM | [10][11] |

| Cellular Assay | A549 | 34 nM | [11] |

| Cellular Proliferation | t(4;14) MM Cell Lines (median) | 0.24 µM | [4][10] |

| Cellular Proliferation | Non-t(4;14) MM Cell Lines (median) | 1.2 µM | [4] |

| Cellular Proliferation | DLBCL Cell Lines | 0.023 µM to >10 µM | [10][11] |

| Cellular Proliferation | KMS-11 (14-day) | 370 nM | [10] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference(s) |

| Multiple Myeloma | KMS-11 | NOD SCID Mouse | 15 mg/kg, p.o., BID | 60% | [5] |

| Multiple Myeloma | KMS-11 | NOD SCID Mouse | 30 mg/kg, p.o., BID | 91% (regression) | [5] |

| Multiple Myeloma | RPMI-8226 | Not Specified | Not Specified | >75% | [4] |

| Multiple Myeloma | MM.1S | Not Specified | Not Specified | >75% | [4] |

| DLBCL | TMD8 | Not Specified | Not Specified | >75% | [4] |

| DLBCL | KARPAS422 | Not Specified | Not Specified | >75% | [4] |

Table 3: Pharmacokinetic Properties of this compound

| Species | Dose | Bioavailability (F) | Half-life (t1/2) | Reference(s) |

| Mouse | 50 mg/kg, p.o. | ~100% | 1.8 h | [10][11] |

| Rat | 50 mg/kg, p.o. | ~100% | 3.8 h | [10][11] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound.

SETD2 Enzymatic Assay

This assay is designed to measure the enzymatic activity of SETD2 and the inhibitory potential of compounds like this compound.

-

Principle: A radiometric or chemiluminescent assay is used to detect the transfer of a methyl group from a donor (S-adenosylmethionine, SAM) to a histone H3 peptide or nucleosome substrate.

-

Materials:

-

Recombinant human SETD2 enzyme

-

Histone H3 peptide or nucleosome substrate

-

S-adenosyl-L-[methyl-3H]methionine (for radiometric assay) or unlabeled SAM (for chemiluminescent assay)

-

Assay buffer (e.g., Tris-HCl, DTT, MgCl2)

-

Microplates (e.g., 96-well)

-

Scintillation counter or chemiluminescence reader

-

For chemiluminescent assay: primary antibody against H3K36me3, HRP-conjugated secondary antibody, and chemiluminescent substrate.[12]

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microplate, add the SETD2 enzyme, substrate, and assay buffer.

-

Add the diluted this compound or vehicle control (DMSO) to the wells.

-

Initiate the reaction by adding the methyl donor (e.g., [3H]-SAM).

-

Incubate the plate at 30°C for a defined period (e.g., 1 hour).

-

Stop the reaction (e.g., by adding trichloroacetic acid for radiometric assay).

-

For radiometric assays, transfer the reaction mixture to a filter plate, wash, and measure radioactivity using a scintillation counter.

-

For chemiluminescent assays, follow the manufacturer's protocol for antibody incubations and substrate addition, then measure the luminescent signal.[12]

-

Calculate the percent inhibition and determine the IC50 value.

-

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[13]

-

Principle: The CellTiter-Glo® reagent lyses cells and provides the substrate for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present.

-

Materials:

-

MM or DLBCL cell lines (e.g., KMS-11, RPMI-8226, TMD8)

-

Cell culture medium and supplements

-

96-well or 384-well opaque-walled plates

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

-

-

Procedure:

-

Seed cells at an appropriate density in a multiwell plate and incubate overnight.

-

Treat cells with a serial dilution of this compound or vehicle control.

-

Incubate for the desired period (e.g., 72 hours for short-term, up to 14 days for long-term proliferation assays with media changes).

-

Equilibrate the plate to room temperature for approximately 30 minutes.[9]

-

Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.[9]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

-

Measure luminescence using a luminometer.

-

Calculate cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Western Blotting for H3K36me3

This technique is used to assess the on-target activity of this compound by measuring the levels of H3K36me3 in cells or tissues.

-

Principle: Proteins from cell or tissue lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect the protein of interest.

-

Materials:

-

Treated cells or tumor tissue

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K36me3, anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Lyse cells or homogenize tissue to extract proteins.

-

Determine protein concentration using a BCA or Bradford assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against H3K36me3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total Histone H3 to ensure equal loading.

-

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of drug treatment on tumor growth is monitored over time.

-

Materials:

-

Immunocompromised mice (e.g., NOD SCID)

-

Human MM or DLBCL cell lines (e.g., KMS-11)

-

Matrigel (optional, to aid tumor formation)

-

This compound formulated for oral administration

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5-10 million cells in PBS or with Matrigel) into the flank of the mice.

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 15 or 30 mg/kg) or vehicle control orally, twice daily (BID).[10]

-

Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume.

-

Monitor animal body weight and overall health as indicators of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blotting for H3K36me3).

-

Calculate tumor growth inhibition (TGI).

-

Clinical Development

This compound is currently being evaluated in a Phase 1/1b clinical trial (NCT05121103) in adult patients with relapsed or refractory multiple myeloma and diffuse large B-cell lymphoma.[13] The study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound.[13] The FDA has granted Fast Track designation to this compound for the treatment of adult patients with relapsed or refractory DLBCL.[14]

Conclusion

This compound is a promising, first-in-class, selective SETD2 inhibitor with a clear mechanism of action and compelling preclinical data in models of multiple myeloma and diffuse large B-cell lymphoma. Its oral bioavailability and potent anti-tumor activity, particularly in cancers with a dependency on the SETD2 pathway, support its ongoing clinical development. The data presented in this guide highlight the potential of this compound as a novel therapeutic agent for patients with these challenging hematological malignancies.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting SETD2 with this compound: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 6. researchgate.net [researchgate.net]

- 7. Molecular basis for oncohistone H3 recognition by SETD2 methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. promega.com [promega.com]

- 10. The multiple myeloma–associated MMSET gene contributes to cellular adhesion, clonogenic growth, and tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell Titer-Glo luminescent cell viability assay [bio-protocol.org]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]

- 14. Conformational-Design-Driven Discovery of this compound: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

biological function of SETD2 in cancer

An In-depth Technical Guide on the Biological Function of SETD2 in Cancer

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

SET domain-containing 2 (SETD2) is a critical epigenetic regulator, acting as the sole histone methyltransferase responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3).[1][2] This modification is integral to a variety of cellular processes, including transcriptional regulation, RNA splicing, and the maintenance of genomic stability.[2][3][4] Extensive research has identified SETD2 as a potent tumor suppressor, with its gene being frequently mutated or inactivated in a wide spectrum of human cancers, including clear cell renal cell carcinoma (ccRCC), lung adenocarcinoma, and colorectal cancer.[2][3][5] The loss of SETD2 function disrupts critical DNA damage repair pathways, promotes oncogenic signaling, and alters the tumor microenvironment, thereby contributing to tumor initiation, progression, and metastasis.[5][6] This guide provides a comprehensive overview of the core biological functions of SETD2 in cancer, details key experimental methodologies used in its study, and explores the therapeutic implications of its inactivation.

Introduction to SETD2: Structure and Function

SETD2 is a large, 230-kD protein characterized by several key functional domains.[1] Its enzymatic activity resides in the SET domain, which is responsible for transferring a methyl group to H3K36.[5] The SRI (Set2-Rpb1 Interacting) domain, located at the C-terminus, directly interacts with the hyperphosphorylated C-terminal domain of RNA polymerase II (RNAPII), coupling H3K36 trimethylation with active transcription elongation.[5][7]

References

- 1. Histone methyltransferase SETD2: a potential tumor suppressor in solid cancers [jcancer.org]

- 2. SETting the Stage for Cancer Development: SETD2 and the Consequences of Lost Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | SETD2-H3K36ME3: an important bridge between the environment and tumors [frontiersin.org]

- 4. SETD2, an epigenetic tumor suppressor: a focused review on GI tumor [imrpress.com]

- 5. SETD2 in cancer: functions, molecular mechanisms, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SETD2 is required for DNA double-strand break repair and activation of the p53-mediated checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Role of EZM0414 in Histone H3K36 Trimethylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of EZM0414, a first-in-class, orally bioavailable small molecule inhibitor of the histone methyltransferase SETD2. SETD2 is the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark for maintaining genomic stability and regulating gene expression. Dysregulation of the H3K36 methylation axis is implicated in the pathogenesis of various malignancies, particularly in multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL). This document details the mechanism of action of this compound, presents its in vitro and in vivo pharmacological data, provides detailed experimental protocols for key assays, and illustrates the relevant biological pathways and experimental workflows.

Introduction to this compound and its Target, SETD2

This compound is a potent and selective inhibitor of SETD2 (SET Domain Containing 2), a histone methyltransferase that plays a crucial role in various cellular processes.[1] SETD2 is the only known enzyme that catalyzes the trimethylation of histone H3 at lysine 36 (H3K36me3).[2] This epigenetic modification is associated with active transcription, DNA repair, and RNA splicing.[3] In certain cancers, such as t(4;14) multiple myeloma, the overexpression of another histone methyltransferase, MMSET (also known as NSD2), leads to increased levels of H3K36me2, the substrate for SETD2. This creates a dependency on SETD2 for the production of H3K36me3, making SETD2 an attractive therapeutic target.[2][4] this compound was developed to exploit this dependency and is currently under clinical investigation for the treatment of relapsed or refractory MM and DLBCL.[4]

Mechanism of Action of this compound

This compound exerts its biological effects by directly inhibiting the enzymatic activity of SETD2. By binding to SETD2, this compound prevents the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to H3K36me2, thereby blocking the formation of H3K36me3. This leads to a global reduction in H3K36me3 levels, which in turn alters gene expression patterns and inhibits the proliferation of cancer cells that are dependent on the SETD2 pathway. The antitumor effects of this compound have been shown to correlate with the reduction of intratumoral H3K36me3 levels, demonstrating its on-target activity.[1][5]

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological properties of this compound.

Table 1: In Vitro Activity of this compound

| Assay Type | Target/Cell Line | IC50 | Reference |

| Biochemical Assay | SETD2 | 18 nM | [1] |

| Cellular Assay (H3K36me3) | A549 | 34 nM | [1] |

| Cellular Assay (H3K36me3) | t(4;14) bearing MM cell lines | 34 nM | |

| Anti-proliferative Assay | t(4;14) MM cell lines (median) | 0.24 µM | [1] |

| Anti-proliferative Assay | Non-t(4;14) MM cell lines (median) | 1.2 µM | |

| Anti-proliferative Assay | DLBCL cell lines | 0.023 µM to >10 µM | [1][5] |

| Anti-proliferative Assay | KMS-34 (14-day incubation) | Potent growth inhibition | [2][4] |

Table 2: In Vivo Efficacy of this compound in a KMS-11 Xenograft Model

| Dosage | Administration | Tumor Growth Inhibition | Reference |

| 15 mg/kg | p.o., BID | 60% | |

| 30 mg/kg | p.o., BID | 91% |

Table 3: Pharmacokinetic Properties of this compound

| Species | Dosage | Bioavailability | t1/2 | Reference |

| Mice | 50 mg/kg, p.o. | Almost 100% | 1.8 h | [1][5] |

| Rats | 50 mg/kg, p.o. | Almost 100% | 3.8 h | [1][5] |

Experimental Protocols

SETD2 Biochemical Assay

This protocol describes a radiometric assay to determine the enzymatic activity of SETD2.

Materials:

-

Recombinant human SETD2 enzyme

-

This compound

-

Assay buffer: 25 mM Bicine (pH 8.0), 7.5 mM β-mercaptoethanol, 0.002% Tween-20, 0.01% bovine skin gelatin (BSG)

-

Substrate solution: Biotinylated histone H3 (21-44) peptide and [³H]-S-adenosyl-L-methionine (SAM)

-

Quench solution: 1 mM S-adenosyl-homocysteine (SAH) and 1 mM SAM

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add 1 µL of compound or DMSO to 40 µL of SETD2 enzyme in assay buffer.

-

Incubate for 30 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of the substrate solution.

-

Allow the reaction to proceed for the linear portion of product formation.

-

Stop the reaction by adding 10 µL of the quench solution.

-

Detect the incorporation of the tritiated methyl group using a scintillation counter.

-

Calculate IC50 values from the dose-response curves.[3]

Cellular H3K36me3 In-Cell Western Assay

This protocol details a method to quantify cellular H3K36me3 levels in response to this compound treatment.

Materials:

-

A549 cells or other relevant cell lines

-

This compound

-

Poly-D-Lysine (PDL) coated 384-well culture plates

-

Assay medium

-

Fixation solution: 4% formaldehyde in PBS

-

Blocking buffer: 5% non-fat dry milk in TBST

-

Primary antibodies: Rabbit anti-H3K36me3 and Mouse anti-Total Histone H3

-

Secondary antibodies: IRDye® conjugated anti-rabbit and anti-mouse antibodies

-

PBS and TBST buffers

Procedure:

-

Seed A549 cells in PDL-coated 384-well plates at a density of 80,000 cells/mL (50 µL/well) and allow them to attach.[3]

-

Add 10 nL of serially diluted this compound or DMSO to the wells.[3]

-

Incubate the plates at 37°C in a 5% CO2 incubator for 3 days.[3]

-

Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

-

Wash the plates three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the plates three times with TBST.

-

Block the cells with blocking buffer for 1 hour at room temperature.

-

Incubate the cells with primary antibodies against H3K36me3 and total Histone H3 overnight at 4°C.

-

Wash the plates three times with TBST.

-

Incubate the cells with IRDye® conjugated secondary antibodies for 1 hour at room temperature in the dark.

-

Wash the plates three times with TBST.

-

Scan the plates using an infrared imaging system.

-

Quantify the fluorescence intensity and normalize the H3K36me3 signal to the total Histone H3 signal.

-

Calculate IC50 values from the dose-response curves.

Cell Proliferation Assay (CellTiter-Glo®)

This protocol describes the use of the CellTiter-Glo® Luminescent Cell Viability Assay to assess the anti-proliferative effects of this compound.

Materials:

-

Multiple myeloma or DLBCL cell lines

-

This compound

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Reagent

-

Luminometer

Procedure:

-

Seed cells in opaque-walled 96-well plates at a predetermined optimal density.

-

Add serial dilutions of this compound or DMSO to the wells.

-

Incubate the plates for the desired period (e.g., 7 or 14 days) at 37°C in a 5% CO2 incubator.

-

Equilibrate the plates to room temperature for approximately 30 minutes.[6][7]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[7]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6][7]

-

Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.[6][7]

-

Measure the luminescence using a luminometer.[6]

-

Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 values.

Visualizations

Signaling Pathway of H3K36 Trimethylation and its Inhibition by this compound

Caption: H3K36 methylation pathway and this compound's point of intervention.

Experimental Workflow for Cellular H3K36me3 Quantification

Caption: Workflow for the In-Cell Western assay to measure H3K36me3.

Logical Relationship of this compound's Therapeutic Rationale

Caption: Therapeutic rationale for targeting SETD2 with this compound in t(4;14) MM.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound TFA (SETD2-IN-1 TFA) | Histone Methyltransferase | 2411759-92-5 | Invivochem [invivochem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. OUH - Protocols [ous-research.no]

- 7. promega.com [promega.com]

EZM0414: A Technical Deep Dive into its Therapeutic Potential in B-Cell Malignancies

For Researchers, Scientists, and Drug Development Professionals

Abstract

EZM0414, a first-in-class, orally bioavailable small molecule inhibitor of the histone methyltransferase SETD2, has emerged as a promising therapeutic agent for patients with relapsed or refractory multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL). Preclinical data have demonstrated its potent anti-tumor activity, particularly in cancers characterized by dysregulation of histone H3 lysine 36 (H3K36) methylation. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy, and available pharmacokinetic data, presented in a format tailored for researchers and drug development professionals.

Introduction

SETD2 is the sole enzyme responsible for trimethylating histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark associated with transcriptional elongation, DNA repair, and RNA splicing. In certain hematological malignancies, the epigenetic landscape is altered, creating a dependency on specific pathways for survival. One such dependency is observed in multiple myeloma patients with the t(4;14) translocation, which leads to the overexpression of the histone methyltransferase MMSET (also known as NSD2). MMSET catalyzes the formation of H3K36me1 and H3K36me2, creating an abundance of substrate for SETD2. This increased flux through the H3K36 methylation pathway is believed to be a key driver of oncogenesis in this high-risk patient population. This compound was developed to selectively inhibit SETD2, thereby disrupting this oncogenic signaling cascade.

Mechanism of Action

This compound functions as a potent and selective inhibitor of SETD2's enzymatic activity. By binding to SETD2, this compound prevents the transfer of a methyl group to H3K36me2, leading to a global reduction in H3K36me3 levels. This disruption of a key epigenetic mark interferes with several cellular processes that are crucial for cancer cell proliferation and survival.

Signaling Pathway in t(4;14) Multiple Myeloma

The therapeutic rationale for this compound in t(4;14) MM is centered on the functional interplay between MMSET and SETD2. The overexpression of MMSET in these cancer cells leads to elevated levels of H3K36me2. SETD2 then utilizes this substrate to produce H3K36me3, which is implicated in the pathogenic gene expression program of these tumors. By inhibiting SETD2, this compound effectively blocks this pathway, leading to anti-proliferative effects.

Quantitative Preclinical Data

The anti-tumor activity of this compound has been quantified in a series of preclinical studies, demonstrating its potency and selectivity.

In Vitro Cellular Proliferation

This compound has shown potent anti-proliferative effects across a panel of MM and DLBCL cell lines. Notably, t(4;14) MM cell lines exhibit higher sensitivity to this compound.

| Cell Line Type | Median IC50 (µM) | Reference |

| t(4;14) MM | 0.24 | |

| non-t(4;14) MM | 1.2 | |

| DLBCL | 0.023 to >10 |

In Vivo Tumor Growth Inhibition

In cell line-derived xenograft models, oral administration of this compound resulted in significant tumor growth inhibition (TGI).

| Xenograft Model | Dosing (mg/kg, p.o., BID) | Tumor Growth Inhibition (%) | Reference |

| KMS-11 (t(4;14) MM) | 15 | 60 | |

| KMS-11 (t(4;14) MM) | 30 | 91 |

Pharmacokinetic Parameters

Pharmacokinetic studies in mice have demonstrated good oral bioavailability and dose-proportional exposure.

| Parameter | Value | Species | Reference |

| Oral Bioavailability | ~100% | Rat, Mouse | |

| t1/2 | 1.8 h | Mouse | |

| t1/2 | 3.8 h | Rat |

Experimental Protocols

While highly detailed, step-by-step protocols from the primary literature are not publicly available, the following sections outline the general methodologies employed in the preclinical evaluation of this compound based on published abstracts and papers.

Cellular Proliferation Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

General Protocol:

-

Cell Seeding: MM and DLBCL cell lines were seeded in multi-well plates at an appropriate density.

-

Compound Treatment: Cells were treated with a range of concentrations of this compound or vehicle control.

-

Incubation: The cells were incubated for a period of 7 to 14 days to assess long-term anti-proliferative effects.

-

Viability Assessment: Cell viability was measured using a standard method such as an MTT or a luminescence-based assay (e.g., CellTiter-Glo®).

-

Data Analysis: The results were normalized to the vehicle control, and IC50 values were calculated using non-linear regression analysis.

Cell Line-Derived Xenograft Models

Objective: To evaluate the in vivo anti-tumor efficacy of orally administered this compound.

General Protocol:

-

Cell Implantation: Human MM or DLBCL cells (e.g., KMS-11) were subcutaneously implanted into immunocompromised mice (e.g., NOD SCID).

-

Tumor Growth: Tumors were allowed to establish to a predetermined size.

-

Treatment: Mice were randomized into vehicle control and this compound treatment groups. This compound was administered orally, typically twice daily (BID).

-

Tumor Measurement: Tumor volume was measured regularly using calipers.

-

Endpoint: The study was concluded when tumors in the control group reached a specified size. Tumors were then excised for pharmacodynamic analysis.

-

Data Analysis: Tumor growth inhibition was calculated by comparing the change in tumor volume in the treated groups to the control group.

Western Blot Analysis for H3K36me3

Objective: To confirm target engagement by measuring the reduction of H3K36me3 levels in cells or tumors treated with this compound.

General Protocol:

-

Protein Extraction: Histones were extracted from cell pellets or tumor tissue using an acid extraction method or a whole-cell lysis buffer.

-

Protein Quantification: The concentration of the extracted proteins was determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: The membrane was blocked and then incubated with a primary antibody specific for H3K36me3. A primary antibody for total histone H3 was used as a loading control.

-

Secondary Antibody and Detection: The membrane was incubated with an appropriate HRP-conjugated secondary antibody, and the signal was detected using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis: The intensity of the H3K36me3 band was quantified and normalized to the total H3 band to determine the relative reduction in H3K36me3 levels.

EZM0414: A Novel Therapeutic Avenue in Multiple Myeloma

A Technical Guide for Researchers and Drug Development Professionals

Abstract

EZM0414, a first-in-class, orally bioavailable small molecule inhibitor of SETD2, is emerging as a promising therapeutic agent in the landscape of multiple myeloma (MM) research. This technical guide provides an in-depth overview of the core scientific principles underlying this compound's mechanism of action, a compilation of key preclinical data, and detailed experimental protocols to aid in the design and execution of further research. The focus is on the targeted inhibition of the SETD2 methyltransferase, particularly in the context of t(4;14) translocation-positive multiple myeloma, a high-risk subtype of the disease.

Introduction: The Rationale for Targeting SETD2 in Multiple Myeloma

Multiple myeloma is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. A significant subset of MM patients, approximately 15-20%, harbor the t(4;14) chromosomal translocation, which is associated with a poor prognosis. This translocation leads to the overexpression of the multiple myeloma SET domain (MMSET, also known as NSD2) protein, a histone methyltransferase that primarily catalyzes the di-methylation of histone H3 at lysine 36 (H3K36me2).

The elevated levels of H3K36me2 serve as a substrate for another histone methyltransferase, SETD2, which is the sole enzyme responsible for the trimethylation of H3K36 (H3K36me3). This epigenetic modification plays a crucial role in various cellular processes, including transcriptional regulation, DNA repair, and RNA splicing. The dependency of t(4;14) MM cells on the MMSET-SETD2 axis presents a unique therapeutic vulnerability. This compound is a potent and selective inhibitor of SETD2, designed to disrupt this oncogenic signaling pathway.

Mechanism of Action of this compound

This compound exerts its anti-myeloma activity by selectively inhibiting the catalytic activity of SETD2. In t(4;14) positive multiple myeloma, the overexpression of MMSET leads to a global increase in H3K36me2. This abundance of substrate drives the activity of SETD2, leading to the production of H3K36me3. By inhibiting SETD2, this compound effectively reduces the levels of H3K36me3, thereby altering gene expression profiles and inducing anti-proliferative effects in cancer cells. Preclinical studies have demonstrated that the antitumor effects of this compound correlate with the reduction of intratumoral H3K36me3 levels, confirming its on-target activity.

EZM0414 in Diffuse Large B-cell Lymphoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

EZM0414 is a first-in-class, orally bioavailable small molecule inhibitor of SETD2 (SET domain containing 2), a histone methyltransferase responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3).[1][2] This epigenetic modification plays a crucial role in various cellular processes, including transcriptional regulation, DNA repair, and RNA splicing.[3] In the context of diffuse large B-cell lymphoma (DLBCL), dysregulation of H3K36 methylation has been identified as a potential oncogenic driver, making SETD2 an attractive therapeutic target.[4][5] The U.S. Food and Drug Administration (FDA) has granted Fast Track designation to this compound for the treatment of adult patients with relapsed or refractory DLBCL, highlighting its potential to address an unmet medical need.[6][7] This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and clinical development of this compound in DLBCL.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor effects by directly inhibiting the enzymatic activity of SETD2.[2] SETD2 is the sole enzyme responsible for converting H3K36me2 to H3K36me3. By blocking this process, this compound leads to a global reduction in H3K36me3 levels. The decrease in this specific histone mark is thought to disrupt gene expression programs that are essential for the survival and proliferation of DLBCL cells. The antitumor effects of this compound have been shown to correlate with the reduction in intratumoral H3K36me3 levels, demonstrating on-target activity.[6]

Figure 1: this compound inhibits SETD2-mediated H3K36 trimethylation.

Preclinical Efficacy

In Vitro Activity

This compound has demonstrated potent anti-proliferative effects in a panel of DLBCL cell lines. The half-maximal inhibitory concentration (IC50) values for this compound in DLBCL cell lines show a wide range of sensitivity, from 0.023 µM to over 10 µM, suggesting that certain subtypes of DLBCL may be more susceptible to SETD2 inhibition.[6]

| DLBCL Cell Line Sensitivity | IC50 Range (µM) |

| High to Moderate Sensitivity | 0.023 - 10 |

| Low Sensitivity | >10 |

Table 1: In vitro anti-proliferative activity of this compound in DLBCL cell lines.[6]

In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in several cell line-derived xenograft (CDX) models of DLBCL. In these preclinical models, oral administration of this compound resulted in statistically significant tumor growth inhibition (TGI) compared to vehicle control.[6]

| DLBCL Xenograft Model | Tumor Growth Inhibition (TGI) |

| TMD8 | >75% |

| KARPAS422 | >75% |

| WSU-DLCL2 | >50% |

| SU-DHL-10 | >50% |

Table 2: In vivo efficacy of this compound in DLBCL xenograft models.[6]

The observed anti-tumor effects in these in vivo models were correlated with a reduction in intratumoral H3K36me3 levels, further confirming the on-target mechanism of action of this compound.[6]

Experimental Protocols

Cellular Proliferation Assay (MTT Assay)

This protocol describes a general procedure for assessing the effect of this compound on the proliferation of DLBCL cell lines using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

DLBCL cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well flat-bottom plates

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count DLBCL cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with DMSO).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Solubilization:

-

After the incubation period, add 10 µL of MTT reagent to each well.

-

Incubate for 2-4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.

-

Figure 2: Workflow for a typical cellular proliferation (MTT) assay.

Western Blot for H3K36me3

This protocol outlines a general method for detecting changes in global H3K36me3 levels in DLBCL cells following treatment with this compound.

Materials:

-

DLBCL cells treated with this compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-H3K36me3, anti-total Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Lyse treated and control cells in RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein lysates and load equal amounts onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-H3K36me3 and anti-total H3 as a loading control) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify band intensities and normalize H3K36me3 levels to total H3.

-

Clinical Development

This compound is currently being evaluated in a Phase 1/1b, open-label, multi-center study in adult patients with relapsed or refractory multiple myeloma and DLBCL (NCT04603006). The primary objectives of the study are to assess the safety and tolerability of this compound and to determine the recommended Phase 2 dose. The efficacy of this compound in the DLBCL cohort will be a key secondary endpoint. As of late 2025, no clinical data from this trial has been publicly disclosed.

Conclusion

This compound represents a promising novel therapeutic approach for patients with relapsed or refractory DLBCL. Its targeted mechanism of action, potent preclinical anti-tumor activity, and oral bioavailability make it a compelling candidate for further clinical investigation. The ongoing Phase 1/1b clinical trial will provide crucial insights into the safety and efficacy of this first-in-class SETD2 inhibitor in the DLBCL patient population. The results of this study are eagerly awaited by the scientific and medical communities.

References

- 1. Epizyme Receives Fast Track Designation from U.S. FDA and Announces Initiation of Phase 1/1b Study of its Novel SETD2 Inhibitor, this compound - BioSpace [biospace.com]

- 2. Pharmacologic Inhibition of the Histone Methyltransferase SETD2 with this compound As a Novel Therapeutic Strategy in Relapsed or Refractory Multiple Myeloma and Diffuse Large B-Cell Lymphoma | Semantic Scholar [semanticscholar.org]

- 3. Epizyme Presents Preclinical Data and Phase 1/1b Trial Design on the Company’s SETD2 Inhibitor, this compound, at the 2021 ASH Annual Meeting [businesswire.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Conformational-Design-Driven Discovery of this compound: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. onclive.com [onclive.com]

Preclinical Efficacy of EZM0414: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data supporting the efficacy of EZM0414, a first-in-class, potent, and selective oral inhibitor of the histone methyltransferase SETD2. The data presented herein demonstrates the anti-tumor activity of this compound in various preclinical models of multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL), establishing the scientific rationale for its ongoing clinical development.

Core Mechanism of Action

This compound targets SETD2, the sole enzyme responsible for catalyzing the trimethylation of histone H3 at lysine 36 (H3K36me3).[1] This histone modification plays a crucial role in various cellular processes, including transcriptional regulation, RNA splicing, and DNA damage repair.[1][2] In certain hematological malignancies, such as MM with a t(4;14) translocation, the overexpression of MMSET (also known as NSD2) leads to increased levels of H3K36me2, the substrate for SETD2.[1] By inhibiting SETD2, this compound aims to disrupt these oncogenic processes.[3]

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative effects across a panel of MM and DLBCL cell lines.[3] Notably, cell lines with the t(4;14) translocation, which are hypothesized to be more dependent on the SETD2 pathway, showed increased sensitivity to the compound.[3][4]

Quantitative Data: In Vitro Proliferation Assays

| Cell Line Type | Median IC50 (µM) | Reference |

| t(4;14) Multiple Myeloma | 0.24 | [3][4] |

| non-t(4;14) Multiple Myeloma | 1.2 | [3][4] |

| Diffuse Large B-Cell Lymphoma | 0.023 to >10 | [3] |

In Vivo Efficacy

The anti-tumor activity of this compound was evaluated in cell line-derived xenograft (CDX) models of MM and DLBCL.[3] These studies demonstrated significant tumor growth inhibition and, in some cases, tumor regression.[3]

Quantitative Data: In Vivo Xenograft Study (KMS-11 Model)

| Treatment Group (Oral, Twice Daily) | Tumor Growth Reduction (%) | Reference |

| 15 mg/kg this compound | 60 | [1] |

| 30 mg/kg this compound | 91 | [1] |

Target Engagement and Pharmacodynamics

The in vivo anti-tumor effects of this compound correlated with on-target activity, as evidenced by a dose-dependent reduction in intratumoral H3K36me3 levels.[3][4] This confirms that this compound effectively inhibits SETD2 in the tumor microenvironment.

Combination Studies

In vitro studies have indicated that this compound acts synergistically with existing standard-of-care agents for MM and DLBCL, suggesting its potential for use in combination therapies.[3][4][5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cellular Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Methodology:

-

Cell Culture: MM and DLBCL cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin.

-

Plating: Cells were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: this compound was serially diluted and added to the cells, followed by incubation for a period of 7 to 14 days.[3]

-

Viability Assessment: Cell viability was assessed using a standard method such as the MTT assay, which measures the metabolic activity of live cells.

-

Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve.

Western Blot Analysis for H3K36me3

Objective: To assess the in vivo target engagement of this compound by measuring the levels of H3K36me3.

Methodology:

-

Tissue Lysis: Tumor samples from xenograft models were homogenized and lysed to extract total protein.

-

Protein Quantification: Protein concentration was determined using a BCA assay.

-

Gel Electrophoresis: Equal amounts of protein were separated by SDS-PAGE.

-

Protein Transfer: Proteins were transferred to a PVDF membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for H3K36me3 and a loading control (e.g., total Histone H3).

-

Detection: After incubation with a secondary antibody, the protein bands were visualized using a chemiluminescence detection system.

-

Densitometry: The intensity of the H3K36me3 band was quantified and normalized to the loading control.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Animal Model: NOD SCID mice were used for these studies.[1]

-

Cell Implantation: Human multiple myeloma cells (KMS-11) were implanted subcutaneously into the flanks of the mice.[1]

-

Tumor Growth: Tumors were allowed to grow to a palpable size.

-

Treatment: Mice were randomized into vehicle control and this compound treatment groups. This compound was administered orally twice daily at doses of 15 and 30 mg/kg.[1]

-

Monitoring: Tumor volume and body weight were measured regularly throughout the study.

-

Endpoint: At the end of the study, tumors were excised for pharmacodynamic analysis (e.g., Western blot for H3K36me3).

Visualizations

Signaling Pathway

Caption: The SETD2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: An overview of the preclinical experimental workflow for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting SETD2 with this compound: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]

- 5. pubs.acs.org [pubs.acs.org]

The Impact of EZM0414 on Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

EZM0414 is a potent, selective, and orally bioavailable small molecule inhibitor of the histone methyltransferase SETD2. As the sole enzyme responsible for trimethylation of histone H3 at lysine 36 (H3K36me3), SETD2 plays a critical role in transcriptional regulation, RNA splicing, and DNA damage repair. Dysregulation of SETD2 activity has been implicated in the pathogenesis of various malignancies, particularly those with alterations in histone methylation pathways, such as t(4;14) multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL). This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on gene expression as inferred from the functional role of SETD2, and available data on its anti-proliferative effects. Detailed experimental protocols for key assays used in the preclinical evaluation of this compound are also presented.

Introduction

Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. One of the key mechanisms of epigenetic regulation is the post-translational modification of histone proteins, which directly impacts chromatin structure and accessibility. SETD2 (SET domain containing 2) is a histone methyltransferase that specifically catalyzes the trimethylation of histone H3 at lysine 36 (H3K36me3), a mark predominantly associated with actively transcribed gene bodies.[1]

The presence of H3K36me3 is crucial for maintaining transcriptional fidelity, ensuring proper RNA splicing, and recruiting DNA repair machinery.[2][3] In certain cancers, such as t(4;14) multiple myeloma, the translocation leads to the overexpression of MMSET (also known as NSD2), a histone methyltransferase that increases the levels of H3K36me2, the substrate for SETD2.[4] This creates a dependency on SETD2 activity for maintaining the oncogenic state.

This compound has emerged as a first-in-class, potent, and selective inhibitor of SETD2.[5] By targeting the enzymatic activity of SETD2, this compound offers a promising therapeutic strategy for cancers dependent on dysregulated H3K36 methylation.[1] This guide will delve into the molecular mechanisms of this compound and its effects on cancer cells.

Mechanism of Action of this compound

This compound functions as a selective inhibitor of the enzymatic activity of SETD2.[6] Upon administration, this compound binds to SETD2, preventing the transfer of a methyl group to H3K36me2, thereby inhibiting the formation of H3K36me3.[2][7] This leads to a global reduction in H3K36me3 levels, which serves as a key pharmacodynamic biomarker of this compound activity.[8] The inhibition of SETD2-mediated methylation disrupts several critical cellular processes that are dependent on the H3K36me3 mark.[2]

The primary consequence of reduced H3K36me3 is the alteration of the chromatin landscape within the bodies of actively transcribed genes. This can lead to aberrant transcriptional elongation, initiation from cryptic transcription start sites within gene bodies, and dysregulation of RNA splicing.[3]

Impact of this compound on Gene Expression

While direct, comprehensive studies detailing the global gene expression changes induced by this compound are not yet publicly available, the functional role of SETD2 allows for a strong inference of its impact. The inhibition of SETD2 and the subsequent reduction in H3K36me3 are expected to lead to:

-

Altered Transcriptional Elongation: H3K36me3 is recognized by reader proteins that promote the processivity of RNA Polymerase II. Loss of this mark can lead to a decrease in the transcriptional output of highly expressed genes.

-

Increased Cryptic Transcription: H3K36me3 helps to suppress transcription initiation from cryptic sites within gene bodies. Inhibition of SETD2 can therefore lead to the production of aberrant, non-functional transcripts.[3]

-

Dysregulated RNA Splicing: The H3K36me3 mark is involved in the recruitment of splicing factors to nascent RNA transcripts. A reduction in this mark can alter alternative splicing patterns, potentially leading to the production of non-functional or dominant-negative protein isoforms.[3]

These effects on transcription and RNA processing are hypothesized to underlie the anti-tumor activity of this compound, particularly in cancer cells that have a heightened dependency on a well-regulated transcriptional program.

Anti-Proliferative Effects of this compound

Preclinical studies have demonstrated the potent anti-proliferative effects of this compound in various cancer cell lines, especially those derived from multiple myeloma and diffuse large B-cell lymphoma.

| Cell Line Type | Median IC50 (µM) | Reference |

| t(4;14) Multiple Myeloma | 0.24 | [8] |

| non-t(4;14) Multiple Myeloma | 1.2 | [8] |

| Diffuse Large B-Cell Lymphoma | 0.023 to >10 | [6] |

Table 1: In Vitro Anti-Proliferative Activity of this compound

In vivo studies using xenograft models have corroborated these findings, showing significant tumor growth inhibition upon treatment with this compound. This anti-tumor activity correlates with a reduction in intratumoral H3K36me3 levels, confirming on-target activity.[8]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of preclinical findings. The following sections provide methodologies for key assays used in the evaluation of this compound.

Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., KMS-11 for t(4;14) MM)

-

Appropriate cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in the cell culture medium.

-

Remove the existing medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plates for 72 hours to 14 days, depending on the cell line's doubling time.

-

At the end of the incubation period, add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blot for H3K36me3

Objective: To assess the on-target activity of this compound by measuring the levels of H3K36me3.

Materials:

-

Cells or tumor tissue treated with this compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit (Thermo Fisher Scientific)

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies: anti-H3K36me3, anti-total Histone H3

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse cells or homogenize tumor tissue in RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody (anti-H3K36me3) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.

-

Quantify the band intensities to determine the relative levels of H3K36me3.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID)

-

Cancer cell line for implantation (e.g., KMS-11)

-

Matrigel

-

This compound formulation for oral gavage

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant cancer cells mixed with Matrigel into the flank of the mice.

-

Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and vehicle control groups.

-

Administer this compound or vehicle control orally at the desired dose and schedule.

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight of the mice as a measure of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for H3K36me3).

-

Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

Future Directions

The development of this compound is a significant step forward in the therapeutic targeting of epigenetic regulators. Future research should focus on elucidating the precise gene expression signatures that predict sensitivity to this compound. The use of high-throughput sequencing technologies, such as RNA-seq and ChIP-seq, in preclinical models and clinical samples will be instrumental in identifying these predictive biomarkers and further unraveling the downstream consequences of SETD2 inhibition. Understanding the interplay between SETD2 inhibition and other signaling pathways may also open up avenues for rational combination therapies.

Conclusion

This compound is a promising, first-in-class SETD2 inhibitor with demonstrated preclinical activity in models of multiple myeloma and diffuse large B-cell lymphoma. Its mechanism of action, centered on the inhibition of H3K36 trimethylation, leads to profound effects on transcription and RNA processing, ultimately resulting in the suppression of tumor cell proliferation. The detailed methodologies provided in this guide are intended to facilitate further research into the therapeutic potential of this compound and the broader role of SETD2 in cancer. As our understanding of the epigenetic landscape of cancer deepens, targeted therapies like this compound will undoubtedly play an increasingly important role in precision oncology.

References

- 1. db.cngb.org [db.cngb.org]

- 2. Ezm-0414 | C22H29FN4O2 | CID 146395245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Frontiers | Histone methyltransferase SETD2: An epigenetic driver in clear cell renal cell carcinoma [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Collection - Conformational-Design-Driven Discovery of this compound: A Selective, Potent SETD2 Inhibitor for Clinical Studies - ACS Medicinal Chemistry Letters - Figshare [figshare.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Targeting SETD2 with this compound: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]

The Discovery and Development of EZM0414: A First-in-Class SETD2 Inhibitor for Hematologic Malignancies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

EZM0414 is a novel, orally bioavailable small molecule inhibitor of the histone methyltransferase SETD2, currently under investigation for the treatment of relapsed or refractory multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL).[1][2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and ongoing clinical evaluation of this compound. It is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting SETD2 in oncology.

Introduction: The Rationale for Targeting SETD2

SETD2 is the sole histone methyltransferase responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark associated with active transcription, DNA damage repair, and RNA splicing.[4][5] Dysregulation of H3K36 methylation has been implicated in the pathogenesis of various B-cell malignancies.[6]

A key genetic driver in 15-20% of multiple myeloma cases is the t(4;14) chromosomal translocation, which leads to the overexpression of the histone methyltransferase MMSET (also known as NSD2).[4][7] MMSET catalyzes the formation of H3K36me1 and H3K36me2, creating an abundance of substrate for SETD2. This increased reliance on SETD2 activity in t(4;14) MM presents a therapeutic vulnerability.[4][8] By inhibiting SETD2, this compound aims to exploit this dependency and disrupt the oncogenic signaling driven by MMSET overexpression.[7][8]

Discovery and Preclinical Development of this compound

This compound was identified as a potent and selective inhibitor of SETD2's enzymatic activity through a conformational-design-driven discovery process.[5][9][10] Preclinical studies have demonstrated its anti-tumor activity in both in vitro and in vivo models of MM and DLBCL.

In Vitro Potency and Selectivity

This compound has shown potent inhibition of SETD2 in both biochemical and cellular assays. It exhibits greater anti-proliferative activity in t(4;14) MM cell lines compared to non-t(4;14) MM cell lines, consistent with its proposed mechanism of action.[3][8]

Table 1: In Vitro Potency of this compound

| Assay Type | Target/Cell Line | IC50 Value | Reference |

| Biochemical Assay | SETD2 | 18 nM | [2] |

| Cellular Assay | General | 34 nM | [2] |

| Cellular Proliferation | t(4;14) MM Cell Lines | 0.24 µM (median) | [3][8] |

| Cellular Proliferation | non-t(4;14) MM Cell Lines | 1.2 µM (median) | [3][8] |

| Cellular Proliferation | DLBCL Cell Lines | 0.023 µM to >10 µM | [3] |

In Vivo Efficacy in Xenograft Models

In vivo studies using cell line-derived xenograft models have demonstrated significant anti-tumor activity of this compound. Oral administration of this compound led to tumor growth inhibition and, in some cases, tumor regression.[3] This anti-tumor effect correlated with a reduction in intratumoral H3K36me3 levels, confirming on-target activity.[3][8]

Table 2: In Vivo Efficacy of this compound in a KMS-11 (t(4;14) MM) Xenograft Model

| Dose of this compound (p.o., BID) | Tumor Growth Inhibition | Reference |

| 15 mg/kg | 60% | [10] |

| 30 mg/kg | 91% (regression observed) | [10] |

Mechanism of Action of this compound

This compound functions as a selective inhibitor of SETD2, thereby blocking the trimethylation of H3K36. In the context of t(4;14) multiple myeloma, this inhibition disrupts the epigenetic landscape established by the overexpression of MMSET.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the general protocols for key experiments in the preclinical evaluation of this compound.

Cellular Proliferation Assay (MTT Assay)

This assay is used to determine the anti-proliferative effects of this compound on cancer cell lines.

Protocol Details:

-

Cell Seeding: MM and DLBCL cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound.

-

Incubation: Plates are incubated for a period of 7 days to assess long-term effects on proliferation.[3]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Formazan Formation: Plates are incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 570 nm.

-

Data Analysis: IC50 values are calculated by plotting the percentage of cell viability against the log concentration of this compound.

Western Blot Analysis for H3K36me3

This technique is employed to confirm the on-target activity of this compound by measuring the levels of H3K36me3.

Protocol Details:

-

Protein Extraction: Nuclear extracts are prepared from cells or tumor tissues treated with this compound or vehicle control.

-

Protein Quantification: The protein concentration of each sample is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-